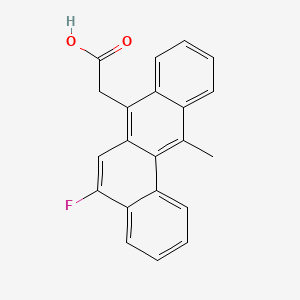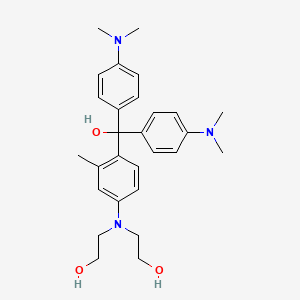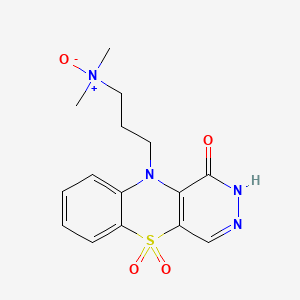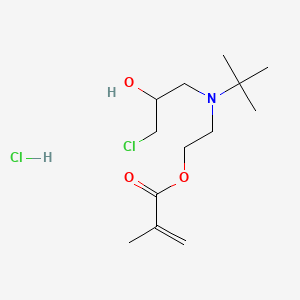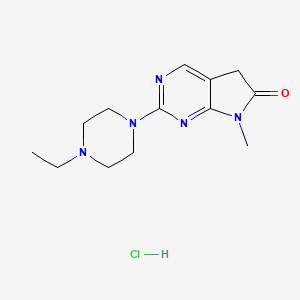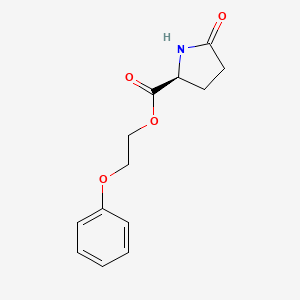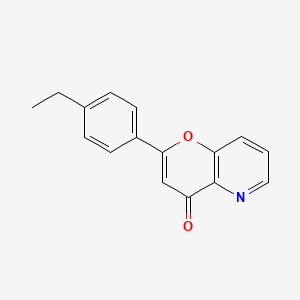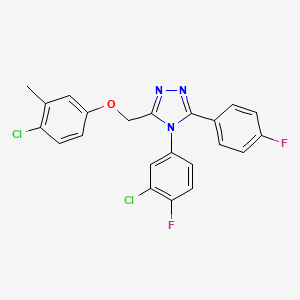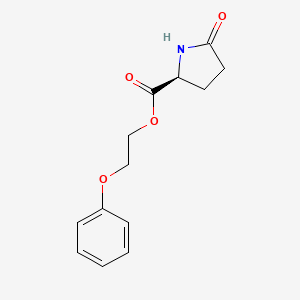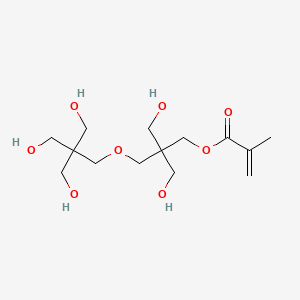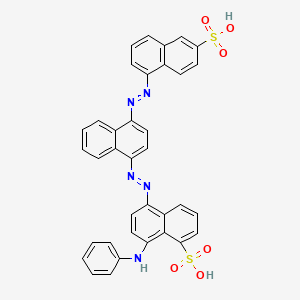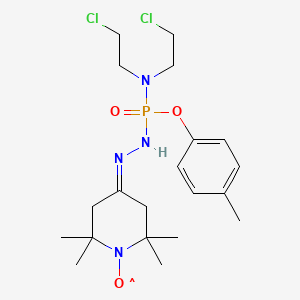
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl- is a complex organic compound that features a piperidine ring, multiple chloroethyl groups, and a phosphinyl hydrazono moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the piperidine ring, introduction of chloroethyl groups, and the attachment of the phosphinyl hydrazono group. Each step requires specific reagents and conditions, such as:
Formation of Piperidine Ring: This might involve cyclization reactions using amines and aldehydes.
Introduction of Chloroethyl Groups: This could be achieved through nucleophilic substitution reactions using chloroethyl chlorides.
Attachment of Phosphinyl Hydrazono Group: This step might involve the reaction of hydrazine derivatives with phosphinyl chlorides.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the hydrazono group.
Reduction: Reduction reactions could target the chloroethyl groups or the phosphinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might be studied for its interactions with cellular components, such as proteins or nucleic acids, potentially leading to the development of new drugs.
Medicine
In medicine, the compound could be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of chloroethyl groups, which are known for their alkylating properties.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if used as a chemotherapeutic agent, it might alkylate DNA, leading to the disruption of DNA replication and cell death. The molecular targets could include DNA, RNA, or specific proteins involved in cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)phenyl)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methoxyphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
145278-90-6 |
|---|---|
Formule moléculaire |
C20H32Cl2N4O3P |
Poids moléculaire |
478.4 g/mol |
InChI |
InChI=1S/C20H32Cl2N4O3P/c1-16-6-8-18(9-7-16)29-30(28,25(12-10-21)13-11-22)24-23-17-14-19(2,3)26(27)20(4,5)15-17/h6-9H,10-15H2,1-5H3,(H,24,28) |
Clé InChI |
KXPDZLLGOCNHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(NN=C2CC(N(C(C2)(C)C)[O])(C)C)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


